p-Mentha-8-thiol-3-one

Catalog No.
S3312004
CAS No.
38462-22-5
M.F
C10H18OS
M. Wt
186.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Mentha-8-thiol-3-one

CAS Number

38462-22-5

Product Name

p-Mentha-8-thiol-3-one

IUPAC Name

5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

InChI

InChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3

InChI Key

RVOKNSFEAOYULQ-UHFFFAOYSA-N

SMILES

CC1CCC(C(=O)C1)C(C)(C)S

Solubility

insoluble in water soluble in alcohol

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)S

P-Mentha-8-thiol-3-one, also known as 8-mercapto-p-menthan-3-one, is a sulfur-containing organic compound characterized by its distinctive blackcurrant flavor and aroma. It has a molecular formula of C10H18OS and a molecular weight of 186.31 g/mol. The compound appears as a clear yellow to dark yellow liquid with a boiling point ranging from 56 °C to 62 °C at 0.1 mm Hg . It is primarily derived from pulegone or isopulegone through reactions involving hydrogen sulfide and bases like potassium hydroxide .

The compound is notable for its presence in buchu leaf oil, where it acts as a key odoriferous component. Its aroma profile includes sweet, pungent, minty, and fruity notes, reminiscent of blackcurrant and other berries .

The primary function of p-Mentha-8-thiol-3-one lies in its role as a flavoring agent. It interacts with odor receptors in the nose and taste receptors on the tongue, contributing to the characteristic blackcurrant perception [].

P-Mentha-8-thiol-3-one can be synthesized via the following reaction:

  • Starting Materials: Pulegone or isopulegone.
  • Reagents: Hydrogen sulfide and ethanolic potassium hydroxide.
  • Reaction Type: Nucleophilic substitution reaction where hydrogen sulfide adds to the carbonyl group of the ketone.

This reaction results in the formation of p-Mentha-8-thiol-3-one, which exists as a mixture of cis and trans isomers . The compound can also undergo oxidation or reduction reactions typical of thiols, affecting its flavor profile and stability.

Research indicates that p-Mentha-8-thiol-3-one exhibits various biological activities, primarily linked to its aromatic properties. It has been noted for its potential antioxidant effects, which may contribute to its application in food preservation and flavor enhancement . Additionally, studies suggest that it may possess antimicrobial properties, making it useful for food safety applications .

The primary synthesis method for p-Mentha-8-thiol-3-one involves the following steps:

  • Preparation: React pulegone or isopulegone with an excess of hydrogen sulfide in the presence of a base such as ethanolic potassium hydroxide.
  • Isolation: The resulting mixture can be purified through distillation or chromatography to isolate the desired product in its pure form.

Alternative methods may include using different thiolating agents or modifying reaction conditions to favor specific isomer formations .

P-Mentha-8-thiol-3-one finds applications across various industries:

  • Food Industry: Used as a flavoring agent in beverages, confections, and desserts due to its blackcurrant-like taste.
  • Fragrance Industry: Incorporated into perfumes and aroma compositions for its unique scent profile.
  • Pharmaceuticals: Investigated for potential therapeutic properties due to its biological activities .

Studies on p-Mentha-8-thiol-3-one interactions have primarily focused on its sensory properties in food products. For example, research has shown that it can enhance flavors when combined with other fruit essences, contributing to complex taste profiles in culinary applications . Additionally, its interaction with various food matrices has been examined to determine stability and retention during processing and storage.

P-Mentha-8-thiol-3-one shares structural similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
PulegoneC10H16OA precursor in the synthesis of p-Mentha-8-thiol-3-one; has minty aroma.
IsopulegoneC10H16OSimilar structure; used in flavoring; less sulfurous than p-Mentha-8-thiol-3-one.
8-ThiomenthoneC10H18OSClosely related; exhibits similar flavor characteristics but differs in sulfur content.
MentholC10H20OA common mint flavor compound; lacks sulfur but shares aromatic properties.

P-Mentha-8-thiol-3-one is unique due to its sulfur-containing structure which imparts distinct flavors and aromas not found in these other compounds. Its specific blackcurrant scent sets it apart from other minty or fruity compounds commonly used in food and fragrance applications.

Physical Description

colourless to yellow brown liquid

XLogP3

2.3

Density

0.995-1.010

UNII

9BM9FFW27E

GHS Hazard Statements

Aggregated GHS information provided by 1547 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 40 of 1547 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1507 of 1547 companies with hazard statement code(s):;
H317 (97.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33284-96-7
38462-22-5
33281-91-3

Wikipedia

P-mentha-8-thiol-3-one

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanone, 2-(1-mercapto-1-methylethyl)-5-methyl-: ACTIVE

Dates

Modify: 2023-08-19
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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